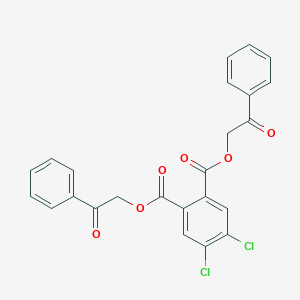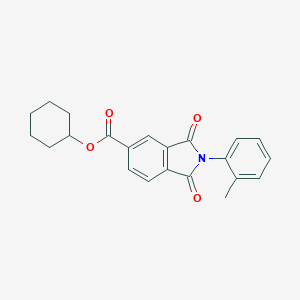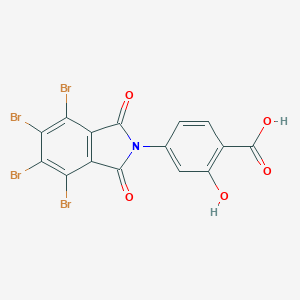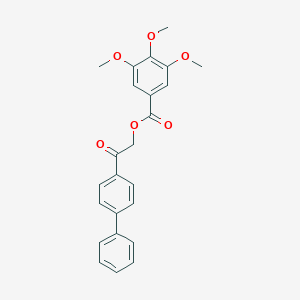
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE is a chemical compound with the molecular formula C24H16Cl2O6 It is known for its unique structure, which includes two oxo-phenylethyl groups attached to a dichlorophthalate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE typically involves the reaction of 4,5-dichlorophthalic anhydride with 2-oxo-2-phenylethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The dichlorophthalate core can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Bis(2-oxo-2-phenylethyl) phthalate: Similar structure but lacks the chlorine atoms on the phthalate core.
Bis(2-oxo-2-phenylethyl) 3,4-dichlorophthalate: Similar structure with chlorine atoms in different positions on the phthalate core.
Bis(2-oxo-2-phenylethyl) 4,5-dibromophthalate: Similar structure with bromine atoms instead of chlorine.
Uniqueness
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE is unique due to the presence of chlorine atoms at the 4 and 5 positions of the phthalate core. This structural feature can influence its chemical reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C24H16Cl2O6 |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
diphenacyl 4,5-dichlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H16Cl2O6/c25-19-11-17(23(29)31-13-21(27)15-7-3-1-4-8-15)18(12-20(19)26)24(30)32-14-22(28)16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI Key |
LJYYFQRZYDTFGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dichloro-2-[(3-chloroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B341951.png)




![2-Methylpropyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B341962.png)




![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate](/img/structure/B341971.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate](/img/structure/B341972.png)

